molecular formula C24H23ClO7 B3524486 methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B3524486
M. Wt: 458.9 g/mol
InChI Key: UVCKEORDIQYQOD-UHFFFAOYSA-N
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Description

“Methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate” is a chemical compound with the molecular formula C19H21ClO7 . It has an average mass of 396.819 Da and a monoisotopic mass of 396.097595 Da .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its molecular structure. Without specific information on the molecular structure of this compound, it’s difficult to predict its reactivity .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 523.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 79.7±3.0 kJ/mol and a flash point of 188.6±29.1 °C . The compound has a molar refractivity of 96.7±0.3 cm3, a polar surface area of 88 Å2, and a molar volume of 313.0±3.0 cm3 .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and the development of methods for its synthesis .

Properties

IUPAC Name

methyl 4-[[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO7/c1-4-30-22(26)10-9-17-14(2)18-11-19(25)21(12-20(18)32-24(17)28)31-13-15-5-7-16(8-6-15)23(27)29-3/h5-8,11-12H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCKEORDIQYQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

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